molecular formula C8H10N2O2 B1460761 1-(4-Hydroxyphenyl)-1-methylurea CAS No. 106837-43-8

1-(4-Hydroxyphenyl)-1-methylurea

Cat. No. B1460761
CAS RN: 106837-43-8
M. Wt: 166.18 g/mol
InChI Key: AXMQZCPLAYDHAX-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-1-methylurea (HMU) is a chemical compound that is used in a variety of scientific applications. HMU has been used in the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and agricultural products. It has also been used in the study of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

Mechanistic Studies in Rats

A study by Sternson and Gammans (1975) explored the arylhydroxylamine rearrangement in rats using 1-hydroxy-1-phenyl-3-methylurea, a compound closely related to 1-(4-Hydroxyphenyl)-1-methylurea. The study found that hepatic isomerase-catalyzed rearrangements of hydroxylamines might proceed via pathways similar to those described for chemical model systems, involving resonance-stabilized nitrenium ions (Sternson & Gammans, 1975).

Crystal Structure Analysis

Kang et al. (2015) conducted a study on the crystal structure of metobromuron, a compound structurally similar to 1-(4-Hydroxyphenyl)-1-methylurea. The study offers insights into the molecular arrangement and interactions, which can be useful in understanding the properties and behavior of 1-(4-Hydroxyphenyl)-1-methylurea at a molecular level (Kang et al., 2015).

Synthesis of Novel Compounds

Klimova et al. (2003) researched the reaction of methylurea with ferrocene series compounds, resulting in ferrocenyl-3-methyl-3,4-dihydro-1H-pyrimidin-2-ones. This type of research demonstrates the potential of 1-(4-Hydroxyphenyl)-1-methylurea in synthesizing novel compounds with varying applications (Klimova et al., 2003).

Chemoprevention of Breast Cancer

Research by Moon et al. (1979) and Veronesi et al. (1992) explored the use of N-(4-Hydroxyphenyl)-all-trans-retinamide, which is structurally related to 1-(4-Hydroxyphenyl)-1-methylurea, in the chemoprevention of breast cancer. These studies highlighted the potential of related compounds in medical applications, particularly in cancer prevention (Moon et al., 1979); (Veronesi et al., 1992).

Herbicide Hydroxylation by Fungi

Rønhede et al. (2005) investigated the hydroxylation of the phenylurea herbicide isoproturon by fungi, which led to the formation of hydroxylated metabolites. This research shows the potential role of 1-(4-Hydroxyphenyl)-1-methylurea in environmental and agricultural sciences (Rønhede et al., 2005).

Other Relevant Studies

Further research involving compounds structurally similar or related to 1-(4-Hydroxyphenyl)-1-methylurea can be found in studies focusing on various aspects like photodegradation, ribonucleotide reductase inhibition, adsorption characteristics, and metabolic pathways. These studies include works by Nielsen et al. (1993), Kozak and Weber (1983), Alletto et al. (2006), Gatidou and Iatrou (2011), and Spivack et al. (1994) (Nielsen et al., 1993); (Kozak & Weber, 1983); (Alletto et al., 2006); (Gatidou & Iatrou, 2011); (Spivack et al., 1994).

properties

IUPAC Name

1-(4-hydroxyphenyl)-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(8(9)12)6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMQZCPLAYDHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)-1-methylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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